molecular formula C21H22N2O3 B2508855 methyl 1-(1,2,3,4-tetrahydroquinoline-1-carbonyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate CAS No. 1396555-61-5

methyl 1-(1,2,3,4-tetrahydroquinoline-1-carbonyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate

Cat. No. B2508855
M. Wt: 350.418
InChI Key: OXUNUNZUEWBPOS-UHFFFAOYSA-N
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Description

The compound of interest, "methyl 1-(1,2,3,4-tetrahydroquinoline-1-carbonyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate," is a complex molecule that appears to be related to the tetrahydroisoquinoline family. This family of compounds is significant in medicinal chemistry due to its presence in various biologically active molecules and potential pharmaceutical applications.

Synthesis Analysis

The synthesis of related tetrahydroisoquinoline derivatives has been explored through various methods. For instance, an improved synthesis of 1-(aminomethyl)-1,2,3,4-tetrahydroisoquinolines was achieved using aluminum hydride reduction of 1-cyano-1,2,3,4-tetrahydroisoquinolines . Another approach involved the cleavage of functionalized dihydrooxazoles to synthesize protected methyl 4-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate . Additionally, unusual oxidation with thionyl chloride has been used to synthesize methyl 3-alkoxy-1,4-dioxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylates . These methods highlight the versatility and creativity in the synthesis of tetrahydroisoquinoline derivatives.

Molecular Structure Analysis

The molecular structure of tetrahydroisoquinoline derivatives has been elucidated using various analytical techniques. For example, the structure of methyl 7,7-dimethyl-5-oxo-2-phenyl-5,6,7,8-tetrahydroquinoline-4-carboxylate was established by X-ray structural analysis . This provides valuable information on the three-dimensional arrangement of atoms within these molecules, which is crucial for understanding their chemical behavior and potential interactions with biological targets.

Chemical Reactions Analysis

Tetrahydroisoquinoline derivatives undergo a range of chemical reactions. The nucleophilic addition of Lewis acid-complexed α-amino carbanions to arynes has been used to synthesize 1-aryl-N-methyl-1,2,3,4-tetrahydroisoquinolines . This method provides a pathway to introduce aryl groups into the tetrahydroisoquinoline framework, potentially altering the compound's biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of tetrahydroisoquinoline derivatives are influenced by their molecular structure. For instance, the protonation behavior of aminomethyl-THIQs was investigated, showing that these compounds are substantially monoprotonated at physiological pH . Understanding these properties is essential for predicting the behavior of these compounds in biological systems and their potential as pharmaceutical agents.

Scientific Research Applications

Synthesis Techniques and Chemical Transformations

  • Diastereoselective Alkylation : The diastereoselective alkylation of phenylalanine-derived precursors to synthesize tetrahydroisoquinolines, including the synthesis of the alkaloid (+)-corlumine, showcases a method for creating enantiomerically pure 1-substituted tetrahydroisoquinolines. This approach highlights the stereochemical control in synthesizing complex alkaloids (Huber & Seebach, 1987).
  • Carbon Dioxide as a Reagent : Utilizing carbon dioxide for N-protection and as an intermediate carbanion stabilizing group in the synthesis of 1-substituted tetrahydroisoquinoline-2-carboxylic acids demonstrates an innovative use of CO2 in organic synthesis (Katritzky & Akutagawa, 1986).
  • Tandem Reduction-Reductive Amination : A method for the diastereoselective synthesis of substituted tetrahydroquinoline-4-carboxylic esters through a tandem sequence involving reduction, condensation, further reduction, and reductive amination. This process highlights a versatile approach to constructing substituted tetrahydroquinolines with high diastereoselection (Bunce, Herron, Johnson, & Kotturi, 2001).

Unique Chemical Reactions and Properties

  • Oxidation in Thionyl Chloride : Research on the oxidation of methyl 1,4-dioxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate with thionyl chloride showcases a novel synthesis pathway for 3-alkoxy-1,4-dioxo-1,2,3,4-tetrahydro-isoquinoline-3-carboxylates. This reaction demonstrates the versatility of thionyl chloride as an oxidant for preparing reactive dienophiles (Beattie & Hales, 1992).
  • Ring-Chain Tautomerism : The study of substituent effects in the ring-chain tautomerism of hexahydro-2H-pyrimido[6,1-a]isoquinolines provides insight into the tautomeric equilibria influenced by methyl substituents and the configurations of substituted carbons. This research contributes to understanding the dynamic behavior of complex heterocyclic systems (Zalán, Hetényi, Lázár, & Fülöp, 2005).

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties, as well as its biological activity. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The study of complex organic compounds like this one is a vibrant field of research, with potential applications in areas such as drug discovery and materials science. Future research could explore the synthesis, properties, and potential uses of this compound .

properties

IUPAC Name

methyl 1-(3,4-dihydro-2H-quinoline-1-carbonyl)-3,4-dihydro-1H-isoquinoline-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O3/c1-26-21(25)23-14-12-15-7-2-4-10-17(15)19(23)20(24)22-13-6-9-16-8-3-5-11-18(16)22/h2-5,7-8,10-11,19H,6,9,12-14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXUNUNZUEWBPOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)N1CCC2=CC=CC=C2C1C(=O)N3CCCC4=CC=CC=C43
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 1-(1,2,3,4-tetrahydroquinoline-1-carbonyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate

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